Ethyl cis-5-octenoate
Description
Contextualization within the Class of Unsaturated Fatty Acid Esters
Ethyl cis-5-octenoate belongs to the broad class of organic compounds known as unsaturated fatty acid esters. Fatty acids are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated. wikipedia.org Unsaturated fatty acids, like the octenoate portion of this molecule, possess one or more double bonds between carbon atoms. wikipedia.org The "cis" configuration of the double bond in this compound signifies that the adjacent hydrogen atoms are on the same side of the carbon chain, resulting in a bent molecular structure. wikipedia.org This contrasts with the "trans" isomer, which has a more linear shape. wikipedia.org
The ester component of the molecule is formed from the reaction of the carboxylic acid (cis-5-octenoic acid) with ethanol (B145695). Esters are known for their characteristic and often pleasant odors, contributing significantly to the natural aromas of fruits and fermented products. nih.gov
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C10H18O2 | 170.25 | 72820-74-7 molaid.com |
| Ethyl (Z)-oct-3-enoate | C10H18O2 | 170.25 | 69668-87-7 |
| Ethyl cis-4-octenoate | C10H18O2 | 170.24 | 34495-71-1 |
| Ethyl 7-octenoate | C10H18O2 | 170.25 | 35194-38-8 nih.gov |
| Ethyl octanoate (B1194180) | C10H18O2 | 170.25 | 106-32-1 ventos.com |
| Mthis compound | C9H16O2 | 156.22 | 41654-15-3 fragranceconservatory.com |
Overview of Scientific Significance and Interdisciplinary Relevance
The scientific importance of this compound extends across several disciplines, highlighting its versatile nature.
Role in Natural Product Chemistry and Biochemistry
In the realm of natural product chemistry, this compound is recognized as a volatile organic compound (VOC) found in various fruits. For instance, its methyl ester counterpart, mthis compound, is naturally present in mangoes and pineapples. fragranceconservatory.com These esters contribute to the complex aroma profiles of these fruits. mdpi.com The study of such natural products is crucial for understanding the biochemical pathways that lead to their formation and their ecological functions.
Biochemically, the synthesis of fatty acid esters in organisms like yeast involves enzyme-catalyzed reactions. For example, in Saccharomyces cerevisiae, two acyl-CoA:ethanol O-acyltransferases, Eeb1 and Eht1, are responsible for the formation of medium-chain fatty acid ethyl esters. nih.gov These esters are synthesized intracellularly and then diffuse through the cell membrane into the surrounding medium. nih.gov
Importance in Chemical Ecology and Interspecies Communication
Chemical ecology explores the role of chemicals in the interactions between living organisms. Volatile compounds like this compound can act as infochemicals, mediating interactions between different species. wur.nl For example, the scent of ripening fruits, which is composed of a blend of volatile esters, can attract seed dispersers or, conversely, repel pests. While specific research on the role of this compound in interspecies communication is ongoing, the broader class of unsaturated esters is known to be involved in processes like mosquito oviposition, where certain chemical cues guide female mosquitoes to lay their eggs. wur.nl
Contribution to Fermentation Science and Aroma Chemistry
This compound and related esters are significant contributors to the aroma and flavor of fermented beverages such as wine and beer. nih.govperfumerflavorist.comnih.gov During fermentation, yeasts like Saccharomyces cerevisiae produce a variety of esters, including ethyl esters of medium-chain fatty acids. nih.govnih.gov These compounds are responsible for the desirable "fruity" and "floral" notes in these beverages. nih.gov
In the broader field of aroma chemistry, ethyl esters are widely used as flavoring agents in the food and fragrance industries. medchemexpress.com For instance, ethyl cis-4-octenoate is noted for its fruity, pear-like aroma with citrus undertones. The related compound, mthis compound, is described as having sweet, fruity, woody, and creamy notes and is used in mango, guava, and other tropical fruit flavors. thegoodscentscompany.com
Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl (Z)-oct-5-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5- |
InChI Key |
CTLQABFCRGVNEH-WAYWQWQTSA-N |
Isomeric SMILES |
CC/C=C\CCCC(=O)OCC |
Canonical SMILES |
CCC=CCCCC(=O)OCC |
Origin of Product |
United States |
Natural Occurrence and Biogenic Distribution
Detection in Arthropod Semiochemical Systems
The detection of ethyl octenoate and its isomers in arthropod semiochemical systems highlights their importance in mediating insect behavior. These compounds can act as pheromones for intraspecies communication or as kairomones and allomones in the complex interactions between plants and insects.
Role as a Putative Pheromone Component in Insect Species (e.g., medflies)
While research has not specifically identified Ethyl cis-5-octenoate as a pheromone component, closely related isomers are recognized as key constituents of the male-produced sex pheromone of the Mediterranean fruit fly (medfly), Ceratitis capitata. Studies have identified ethyl (Z)-3-octenoate (a cis isomer) and ethyl (E)-3-octenoate as components of the volatile blend emitted by sexually mature male medflies to attract females. aau.edu.etresearchgate.net
Gas chromatography coupled with electroantennography (GC-EAG) has been instrumental in identifying these behaviorally active compounds. In these analyses, antennae from C. capitata show significant electrophysiological responses to these specific ethyl octenoate isomers, confirming their role in the fly's olfactory communication. nih.gov The pheromone blend of the medfly is complex, and these esters, in combination with other compounds like (E,E)-α-farnesene and geranyl acetate (B1210297), form the chemical signal that mediates mating behavior. aau.edu.etresearchgate.net
Table 1: Identified Ethyl Octenoate Isomers in the Pheromone Blend of Ceratitis capitata
| Compound | Type of Isomer | Role | Research Findings |
| Ethyl (Z)-3-octenoate | Positional and Geometric Isomer | Pheromone Component | Identified as a component of the male-produced sex pheromone. |
| Ethyl (E)-3-octenoate | Positional and Geometric Isomer | Pheromone Component | Identified as a major component of male emissions that elicits responses in female antennae. aau.edu.etresearchgate.netnih.gov |
Identification as a Kairomone or Allomone in Plant-Insect Interactions (e.g., Tuta absoluta, Fopius arisanus)
In the context of plant-insect interactions, volatile organic compounds (VOCs) are crucial signals. While direct evidence for this compound is scarce, its saturated analogue, ethyl octanoate (B1194180), has been identified as a significant kairomone for several insect species, including pests and their natural enemies.
For the highly destructive tomato leaf miner, Tuta absoluta, ethyl octanoate is an attractive kairomone. researchgate.netresearchgate.net This compound is one of the volatiles released by host plants like tomato and has been shown to be attractive to female T. absoluta in olfactometer bioassays. researchgate.net Research has demonstrated that the presence of ethyl octanoate on tomato plants significantly increases the number of eggs laid by females, indicating its role as an oviposition stimulant. researchgate.net
This same compound, ethyl octanoate, also functions as a kairomone for natural enemies. The parasitoid wasp Fopius arisanus (formerly Biosteres arisanus), an effective biological control agent of tephritid fruit flies, uses host-related volatiles to locate its prey. researchgate.net Ethyl octanoate has been listed as a kairomone for this parasitoid, suggesting it uses this cue, likely originating from the host fruit or the host insect's activities, to find fruit fly eggs to parasitize. pherobase.com
Table 2: Semiochemical Role of Ethyl Octanoate in Plant-Insect Interactions
| Insect Species | Role of Ethyl Octanoate | Behavioral Effect | Source of Compound |
| Tuta absoluta (Tomato Leaf Miner) | Kairomone | Attraction, Oviposition Stimulant | Host Plant Volatiles (e.g., Tomato) researchgate.netresearchgate.net |
| Fopius arisanus (Parasitoid Wasp) | Kairomone | Host Location | Host-associated cues pherobase.com |
Isolation from Insect Secretions or Associated Substrates
The isolation of specific volatile compounds from insects or their environment is a critical step in chemical ecology research. While no studies were found detailing the specific isolation of this compound, the methods used for its isomers are well-established.
For instance, ethyl (E)-3-octenoate has been successfully isolated from the headspace of calling male Mediterranean fruit flies. researchgate.net This is typically achieved by collecting the air around the insects, which contains the volatile pheromones they release. The collected volatiles are then passed through adsorbent materials or into a solvent to trap the chemical compounds.
The subsequent analysis primarily involves gas chromatography-mass spectrometry (GC-MS). uni-bayreuth.de This technique separates the complex mixture of collected volatiles into individual components and provides a mass spectrum for each, allowing for their identification. In many cases, this is combined with electroantennographic detection (GC-EAD), where the separated compounds are passed over an insect's antenna to see which ones elicit a neural response, thus pinpointing the biologically active semiochemicals. grafiati.com
Biosynthetic Pathways and Metabolic Engineering
Enzymatic Esterification Mechanisms
The final step in the formation of ethyl cis-5-octenoate is an esterification reaction. This can be catalyzed by several classes of enzymes, most notably alcohol acyltransferases and lipases, which are widely exploited in microbial and cell-free systems for the synthesis of valuable esters.
Characterization of Alcohol Acyltransferases (AATs) in Ester Synthesis
Alcohol acyltransferases (AATs) are a group of enzymes that catalyze the condensation of an acyl-coenzyme A (acyl-CoA) molecule with an alcohol to form an ester, releasing free Coenzyme A in the process. researchgate.netbiorxiv.org This reaction is central to the formation of many volatile esters that contribute to the flavor and aroma of fruits and fermented beverages. frontiersin.orgnih.gov In the context of this compound synthesis, an AAT would catalyze the reaction between octenoyl-CoA and ethanol (B145695).
Research in various organisms, particularly the yeast Saccharomyces cerevisiae, has identified several AATs with specificities for different acyl-CoA and alcohol substrates. researchgate.net Key enzymes involved in the synthesis of medium-chain fatty acid ethyl esters (MCFA-EEs), such as ethyl octanoate (B1194180), include Eht1p and Eeb1p. frontiersin.orgjmb.or.kr Deletion of the EEB1 gene in yeast has been shown to significantly reduce the production of ethyl hexanoate (B1226103) and ethyl octanoate, indicating its major role in their synthesis. frontiersin.orgnih.gov The enzyme Eht1, initially named ethanol hexanoyl transferase 1, has been re-characterized as an octanoyl-CoA:ethanol acyltransferase, showing optimal activity with octanoyl-CoA as a substrate. nih.govresearchgate.net
The substrate promiscuity of AATs can be a challenge for producing a specific designer ester with high selectivity, but it also offers opportunities. biorxiv.org Protein engineering and high-throughput screening platforms are being developed to identify or create AAT variants with enhanced activity and specificity for desired substrates, such as octenoyl-CoA and ethanol. biorxiv.org
| Enzyme Family | Example Enzyme(s) | Organism | Substrates Catalyzed | Relevance to Ethyl Octenoate Synthesis |
| Alcohol Acyltransferases (AATs) | Atf1p, Atf2p | Saccharomyces cerevisiae | Acetyl-CoA + various alcohols (fusel alcohols, ethanol) | Primarily produce acetate (B1210297) esters, but demonstrate the general mechanism of AATs in yeast. frontiersin.orgjmb.or.kr |
| Eht1p, Eeb1p | Saccharomyces cerevisiae | Medium-chain acyl-CoAs (hexanoyl-, octanoyl-CoA) + ethanol | Directly responsible for the synthesis of medium-chain fatty acid ethyl esters, including ethyl octanoate. frontiersin.orgnih.govjmb.or.kr | |
| SAAT | Fragaria × ananassa (Strawberry) | Various acyl-CoAs and alcohols | Characterized for its role in fruit aroma formation; serves as a model for AAT function. researchgate.net | |
| AcoAAAT | Oenococcus oeni | Octanoyl-CoA + ethanol | Enzyme activity identified in wine lactic acid bacteria, capable of producing ethyl octanoate. nih.gov |
Lipase-Catalyzed Biotransformations of Precursor Substrates
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are highly versatile enzymes that naturally catalyze the hydrolysis of fats into fatty acids and glycerol. researchgate.netnih.gov However, in environments with low water content, the reaction equilibrium can be shifted to favor synthesis, making lipases effective catalysts for esterification, transesterification, and acidolysis reactions. nih.govmdpi.com This capability is widely used for the biotechnological production of specialty esters and structured lipids. researchgate.netpan.olsztyn.pl
The synthesis of ethyl octanoate using lipases has been successfully demonstrated. One approach involves the transesterification (or alcoholysis) of triglycerides containing octanoic acid with ethanol. nih.gov For instance, a study using Lipozyme 435®, an immobilized lipase (B570770) from Candida antarctica, successfully produced ethyl octanoate from licuri oil and ethanol. nih.gov The proposed mechanism for lipase-catalyzed transesterification often involves a two-step process: first, the lipase hydrolyzes the triglyceride to form an acyl-enzyme intermediate, and second, this intermediate is trapped by an alcohol (ethanol) to form the final ethyl ester product. acs.org
Lipase-catalyzed reactions offer advantages such as mild reaction conditions and high specificity, which can be chemo-, regio-, and enantioselective. researchgate.netresearchgate.net The choice of lipase, solvent, and immobilization support are critical factors that influence reaction efficiency and product yield. researchgate.netpan.olsztyn.pl
| Lipase Source | Reaction Type | Substrates | Product | Key Findings |
| Candida antarctica (immobilized, Lipozyme 435®) | Transesterification (Alcoholysis) | Licuri oil (containing octanoic acid) + Ethanol | Ethyl octanoate | Efficient formation of volatile ethyl esters with fruity aroma notes was achieved at 58°C. nih.gov |
| Pseudomonas cepacia (immobilized) | Transesterification | Glyceryl trioctanoate + Ethanol | Ethyl octanoate | The reaction proceeds via an acyl-enzyme intermediate, with optimal water content being crucial for catalytic activity. acs.org |
| Candida antarctica | Esterification | DHA (Docosahexaenoic acid) + Ethanol | DHA ethyl ester | Demonstrated high yield (88%) for the synthesis of a long-chain polyunsaturated fatty acid ethyl ester, showcasing the potential for various fatty acid substrates. mdpi.com |
Precursor Metabolism and Pathway Elucidation
The efficient production of this compound relies heavily on the cellular availability of its two precursors: ethanol and, more critically, cis-5-octenoyl-CoA. Metabolic engineering efforts are therefore focused on understanding and optimizing the pathways that supply these building blocks.
Integration within Fatty Acid Biosynthesis and Elongation Pathways
The octenoyl-CoA precursor is derived from the cell's fatty acid biosynthesis (FAS) machinery. In most organisms, FAS pathways iteratively add two-carbon units, primarily from malonyl-CoA, to a growing acyl chain, typically producing saturated fatty acids like palmitic acid (C16) or stearic acid (C18). wikipedia.orgmdpi.com
The production of both medium-chain fatty acids (MCFAs) and unsaturated fatty acids requires modifications to the standard FAS pathway.
Medium-Chain Specificity : The synthesis of C8 fatty acids (octanoate) can be achieved by engineering the FAS complex to terminate elongation prematurely. In Saccharomyces cerevisiae, specific mutations in the FAS1 and FAS2 genes, which encode the subunits of the fatty acid synthase complex, have been shown to cause the release of medium-chain acyl-CoA intermediates. tudelft.nl Specifically, the ScFAS1R1834K mutation has been demonstrated to boost the production of ethyl octanoate by increasing the supply of the octanoyl-CoA precursor. tudelft.nl
Unsaturation : The introduction of the cis double bond at the 5th position of the octanoate chain requires the action of a desaturase enzyme. Desaturases introduce double bonds at specific positions in the fatty acyl chain. wikipedia.org In eukaryotes like S. cerevisiae, the Ole1p desaturase introduces a double bond at the Δ9 position. wikipedia.org Alternatively, in some bacteria, an anaerobic pathway can introduce a double bond during elongation via an isomerizing dehydratase like FabA, which acts on a C10 intermediate. nih.govescholarship.org Engineering a host organism to express a desaturase with the correct regiospecificity (Δ5) is essential for producing cis-5-octenoic acid.
Metabolic engineering strategies aim to redirect the flow of carbon from central metabolism into the FAS pathway and then ensure the specific production and release of cis-5-octenoyl-CoA, making it available for AATs or other ester-forming enzymes. nih.govd-nb.info
Involvement of Beta-Oxidation in Unsaturated Fatty Acid Derivatives (e.g., octanoate side chain removal in jasmonate biosynthesis)
Beta-oxidation is the primary catabolic pathway for fatty acids, breaking them down into two-carbon acetyl-CoA units to generate energy. wikipedia.orglecturio.com This process is essentially the reverse of fatty acid synthesis and represents a major competing pathway that can reduce the intracellular pool of acyl-CoA precursors available for ester synthesis. chalmers.se For unsaturated fatty acids, additional auxiliary enzymes like isomerases are required for the breakdown process. frontiersin.orgnih.gov
A well-characterized example of beta-oxidation acting on an octanoate derivative is found in the biosynthesis of jasmonic acid (JA) in plants. mdpi.com A key step in this pathway is the shortening of the eight-carbon side chain of the precursor 3-oxo-2-(cis-2'-pentenyl)-cyclopentane-1-octanoic acid (OPC:8). researchgate.netuni-hohenheim.de This is accomplished through three successive cycles of peroxisomal beta-oxidation, involving the enzymes acyl-CoA oxidase (ACX), multifunctional protein (MFP), and L-3-ketoacyl CoA thiolase (KAT), to ultimately yield jasmonic acid. mdpi.comresearchgate.netnih.gov
In the context of metabolic engineering for ester production, beta-oxidation is a critical target for downregulation. By deleting key genes in this pathway, such as POX1 (encoding acyl-CoA oxidase) in S. cerevisiae, the degradation of fatty acyl-CoAs is blocked. nih.govchalmers.se This strategy has been proven to increase the availability of these precursors, leading to a significant improvement in the production of fatty acid ethyl esters (FAEEs). nih.govacs.org
Contributions from Amino Acid and Carbohydrate Metabolism in Microbial Systems
The synthesis of both precursors for this compound—ethanol and octenoyl-CoA—is deeply rooted in the central carbon metabolism of microbial systems. nih.gov
Carbohydrate Metabolism : Carbohydrates, particularly glucose, are the primary feedstock for microbial fermentations. Glucose metabolism via glycolysis occupies a central position, providing the essential building blocks for nearly all cellular components. marmara.edu.tr Glycolysis breaks down glucose into pyruvate (B1213749), which is a critical metabolic node. In yeast like S. cerevisiae, pyruvate is decarboxylated to acetaldehyde (B116499) and then reduced to ethanol, the alcohol moiety for ester synthesis. d-nb.info Pyruvate is also the source of acetyl-CoA, the fundamental two-carbon unit for fatty acid biosynthesis. wikipedia.orgd-nb.info Therefore, a high glycolytic flux is essential for supplying both the alcohol and the carbon backbone of the fatty acid precursor. marmara.edu.tr
Biotechnological Approaches for Enhanced Production
The industrial-scale synthesis of specific flavor and aroma compounds such as this compound is increasingly shifting towards sustainable and environmentally friendly biotechnological methods. Microbial cell factories, particularly the yeast Saccharomyces cerevisiae, offer a promising alternative to traditional chemical synthesis. tudelft.nl Through metabolic engineering and optimization of fermentation processes, it is possible to enhance the production of desired fatty acid ethyl esters (FAEEs), including the C8 unsaturated ester, this compound.
Strain Engineering of Yeasts for Increased Ethyl Ester Yields
The cornerstone of enhancing this compound production in yeast lies in strategic metabolic engineering to increase the intracellular pools of its two precursors: octenoyl-CoA and ethanol. Research has demonstrated that the availability of the fatty acid precursor, rather than the catalytic activity of the ester-synthesizing enzymes, is often the primary bottleneck in ethyl ester production. nih.govyeastgenome.org Consequently, genetic modifications are targeted at augmenting the fatty acid biosynthesis pathway, channeling metabolic flux towards the desired C8 chain length and introducing the specific cis-5 unsaturation, while simultaneously ensuring a sufficient supply of ethanol and efficiently catalyzing the final esterification step.
Furthermore, to channel these precursors into ethyl esters, a crucial step is the heterologous expression of a wax ester synthase (WS). nih.gov These enzymes catalyze the esterification of a fatty acyl-CoA with an alcohol. nih.gov Several wax ester synthases from different organisms have been successfully expressed in S. cerevisiae, with the enzyme from Marinobacter hydrocarbonoclasticus (encoded by the ws2 gene) showing a high preference for ethanol and proving effective in producing FAEEs. nih.govchalmers.se Directed evolution of these synthases can further enhance their catalytic efficiency and selectivity towards shorter alcohols like ethanol. nih.gov
To prevent the diversion of the newly synthesized octenoyl-CoA into competing metabolic pathways, gene deletions are employed. Key targets for deletion are the genes involved in the formation of storage lipids (triacylglycerols and steryl esters), such as DGA1, LRO1, ARE1, and ARE2. oup.com Additionally, blocking the β-oxidation pathway by deleting genes like POX1 prevents the degradation of the fatty acid precursors. oup.com Strains engineered with these deletions have demonstrated a significant increase in the availability of free fatty acids for ester synthesis. oup.com
Controlling the saturation of the fatty acid chain is critical for producing this compound. The expression of specific fatty acid desaturases is required to introduce the double bond at the correct position. Transcriptional analysis of engineered FAEE-producing strains has shown that the expression of elongases, such as ELO1, can influence the final chain length and saturation of the FAEEs produced. oup.com Therefore, fine-tuning the expression of these enzymes is a potential strategy to maximize the yield of the desired unsaturated C8 acyl-CoA. Another advanced approach involves creating an orthogonal fatty acid synthesis pathway by introducing a heterologous Type-I fatty acid synthase, which can be engineered to specifically produce C8 fatty acids, thereby minimizing the impact on the yeast's native metabolism. acs.org
| Genetic Modification Strategy | Target Gene(s) | Rationale | Expected Outcome |
| Precursor Supply (Fatty Acyl-CoA) | ACC1, FAS1, FAS2 (Overexpression) | Increase overall fatty acid biosynthesis. oup.com | Higher availability of acyl-CoA pool. |
| Precursor Supply (Ethanol) | ADH2, ALD6 (Overexpression) | Enhance the ethanol degradation pathway to produce acetyl-CoA, a key precursor. chalmers.se | Increased ethanol and acetyl-CoA pools. |
| Final Esterification Step | ws2 from M. hydrocarbonoclasticus (Heterologous Expression) | Efficiently catalyze the esterification of octenoyl-CoA and ethanol. nih.gov | Increased titer of ethyl octenoate. |
| Elimination of Competing Pathways | DGA1, LRO1, ARE1, ARE2, POX1 (Deletion) | Prevent diversion of acyl-CoAs to storage lipids and degradation via β-oxidation. oup.com | Higher concentration of free fatty acids for esterification. |
| Chain Length & Saturation Control | ELO1, Desaturases (Modulated Expression) | Influence the carbon chain length and introduce the specific cis-5 double bond. oup.com | Increased specificity for octenoyl-CoA. |
Optimization of Fermentation Conditions for Biosynthetic Efficacy
While strain engineering lays the genetic groundwork, optimizing the fermentation environment is critical to maximizing the biosynthetic potential of the engineered yeast for producing this compound. The key parameters that influence the final ester yield include temperature, pH, aeration, and the composition of the culture medium, particularly the availability of carbon and nitrogen sources and specific precursors.
The concentration of precursors is a major limiting factor in the synthesis of ethyl esters. nih.govyeastgenome.org Therefore, fermentation strategies are often designed to ensure a balanced and sustained supply of both octenoic acid and ethanol. This can be achieved through fed-batch fermentation, where nutrients are supplied incrementally to the culture. For instance, maintaining a specific glucose concentration can support robust cell growth and ethanol production via glycolysis, while the addition of specific fatty acid precursors can directly boost the synthesis of the corresponding ethyl ester. nih.gov Studies have shown that adding medium-chain fatty acids to the fermentation medium leads to a significant increase in the formation of their respective ethyl esters. nih.gov
The pH of the culture medium can influence enzyme activity and nutrient uptake. Maintaining an optimal pH, often around 6.0 for many yeast fermentations, is essential for both cell growth and metabolite production. mdpi.comnih.gov The initial sugar content of the medium also plays a role; a balanced carbon-to-nitrogen ratio is necessary to support both biomass formation and the energy-intensive process of fatty acid synthesis. nih.govyeastgenome.org While high nitrogen content can promote cell growth, nitrogen limitation has been reported to improve FAEE production in some cases.
| Fermentation Parameter | Typical Range/Condition | Rationale for Optimization | Potential Impact on this compound Yield |
| Temperature | 20 - 30°C | Balance enzyme kinetics for ester formation with optimal yeast growth and viability. nih.govyeastgenome.org | Higher temperatures may increase yield, but must be optimized to avoid stress. |
| pH | 5.0 - 6.5 | Maintain optimal activity of biosynthetic enzymes and nutrient transport. mdpi.comnih.gov | A stable, optimal pH supports robust and prolonged production. |
| Precursor Supplementation | Fed-batch feeding of sugars and/or octenoic acid | Overcome the primary limitation of precursor availability for the esterification reaction. nih.gov | Direct and significant increase in final product titer. |
| Carbon/Nitrogen Ratio | High Carbon, Limited Nitrogen | Shift metabolism from growth towards secondary metabolite (ester) production. nih.gov | Can enhance the conversion of carbon sources to FAEEs. |
| Lipid Supplementation | Addition of specific triacylglycerides | Modulate the intracellular fatty acid pool and potentially provide precursors. mdpi.com | Can enhance the overall production of medium-chain ethyl esters. |
Chemical Synthesis and Stereoselective Methodologies
Conventional Synthetic Routes to cis-Alkenoate Esters
Conventional approaches to synthesizing cis-alkenoate esters often rely on established reactions that favor the formation of Z-isomers. One of the most common methods is the partial hydrogenation of a corresponding alkyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This method selectively reduces the triple bond to a cis-double bond without further reduction to the alkane.
Another widely used strategy is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Unstabilized ylides, in particular, tend to favor the formation of cis-alkenes when reacted in salt-free, aprotic solvents.
Esterification is the final step in these routes, where the synthesized cis-alkenoic acid is reacted with ethanol (B145695) under acidic conditions to yield the target ethyl ester. For instance, the synthesis of related cis-3-alkenoate esters has been achieved through a two-step process, highlighting the modularity of these conventional routes. chadlandrie.com
Stereocontrol Strategies for Unsaturated Carbon Chains
Achieving high levels of stereocontrol is a central theme in modern organic synthesis. For unsaturated carbon chains, this involves the development of methods that can selectively generate a specific stereoisomer, which is critical for applications in pharmaceuticals and materials science where biological activity or material properties are dependent on a precise three-dimensional structure. researchgate.net Strategies often focus on directing the stereochemical outcome of a reaction through the use of chiral catalysts, auxiliaries, or specific reagent-controlled pathways. nih.govrsc.org
Enantioselective cis-dihydroxylation of alkenes is a powerful method for creating enantioenriched syn-2,3-dihydroxy esters, which are important structural motifs in many biologically active molecules. chinesechemsoc.orgewha.ac.kr While not a direct synthesis of the cis-alkene itself, this reaction is a key strategy for elaborating unsaturated chains into more complex, stereodefined structures. Historically, this transformation has been dominated by osmium tetroxide-based methods. However, due to osmium's toxicity and cost, significant research has focused on developing greener alternatives using more earth-abundant metals like iron and manganese. nih.gov
Bio-inspired nonheme iron complexes have emerged as effective catalysts for the enantioselective cis-dihydroxylation of a wide range of alkenes, including electron-deficient trisubstituted and aliphatic acrylates, using hydrogen peroxide (H₂O₂) as a benign oxidant. chinesechemsoc.orgewha.ac.krnih.govnih.gov These systems can achieve excellent yields and high enantioselectivities (ee). ewha.ac.krnih.gov Similarly, manganese complexes with chiral tetradentate N4-donor ligands have been shown to catalyze the asymmetric cis-dihydroxylation of electron-deficient alkenes with Oxone, affording cis-diols in high yields and enantiomeric excesses. rsc.org
| Catalyst System | Substrate Type | Oxidant | Yield | Enantiomeric Excess (ee) | Reference |
| Nonheme Iron Complex | Multisubstituted Acrylates | H₂O₂ | High | Up to 99% | ewha.ac.kr |
| Iron(II) Complex with Me₂-BQPN Ligand | Trisubstituted Electron-Deficient Alkenes | H₂O₂ | Up to 98% | Up to 99.9% | nih.gov |
| Manganese Complex with N4-Donor Ligand | Electron-Deficient Alkenes | Oxone | Up to 95% | Up to 96% | rsc.org |
| Iron(II) Complex with Chiral N₄ Ligand | (E)-Alkenes and Terminal Alkenes | H₂O₂ | Up to 85% | Up to 99.8% | nih.gov |
A highly stereoselective method for the synthesis of cis-β,γ-unsaturated esters involves the reaction of cis-alkenyldichloroboranes with ethyl diazoacetate. dtic.mildtic.mil This approach provides excellent isomeric purity and good yields. dtic.mil
Table: Synthesis of Unsaturated Esters via Alkenyldichloroboranes
| Alkyne Precursor | Borane Reagent | Resulting Ester Configuration | Yield | Isomeric Purity | Reference |
|---|---|---|---|---|---|
| Various Alkynes | cis-Alkenyldichloroborane | cis-β,γ-Unsaturated Ester | 60-65% | Excellent | dtic.mil |
Cyclopropanation of alkenes is a chemical process that generates cyclopropane (B1198618) rings and is a fundamentally stereospecific reaction. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the alkene starting material is directly retained in the cyclopropane product. libretexts.orglibretexts.org Specifically, the reaction of a carbene or carbenoid with a cis-alkene results exclusively in the formation of a cis-substituted cyclopropane. wikipedia.orgyoutube.com
This stereospecificity arises from the concerted nature of the carbene addition, which occurs in a syn-manner across the double bond. masterorganicchemistry.com Several methods are used to generate carbenes or carbenoids for this purpose:
Simmons-Smith Reaction: This method uses a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane (B129776) and a zinc-copper couple. It is a reliable way to convert alkenes to cyclopropanes while preserving the original stereochemistry. wikipedia.orglibretexts.org
From Diazo Compounds: Diazo compounds like diazomethane (B1218177) can be decomposed by light, heat, or metal catalysis to generate carbenes that add to alkenes. wikipedia.orglibretexts.org
From Haloforms: Dihalocarbenes can be generated from haloforms (e.g., chloroform, CHCl₃) by reaction with a strong base. These also add stereospecifically to alkenes. libretexts.orgyoutube.com
The unwavering retention of stereochemistry in cyclopropanation makes it a valuable tool in stereocontrol, as the configuration of a cis-double bond can be locked into a cis-disubstituted cyclopropane ring, a motif present in numerous biologically active compounds. wikipedia.orglibretexts.org
Synthesis of Structurally Modified Analogues and Derivatives
The synthesis of structurally modified analogues is a cornerstone of medicinal chemistry and materials science. By systematically altering the structure of a lead compound, researchers can probe its interactions with biological targets or fine-tune its physical properties.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a compound. This involves synthesizing a series of analogues where specific parts of the molecule are modified, and then evaluating how these changes affect activity. For a compound like Ethyl cis-5-octenoate, SAR studies might involve:
Varying the Ester Group: Replacing the ethyl group with other alkyl or aryl groups to probe the importance of the ester's size and electronics.
Modifying the Alkyl Chain: Altering the length of the carbon chain or introducing branching or other functional groups to understand spatial and electronic requirements.
Altering the Double Bond Position and Geometry: Synthesizing positional isomers (e.g., Ethyl cis-4-octenoate) or the trans-isomer to determine the precise role of the double bond's location and stereochemistry. thegoodscentscompany.com
The synthesis of these analogues often employs a range of modern synthetic methods, including cross-coupling reactions, multicomponent reactions, and robust protection/deprotection strategies to build molecular diversity efficiently. beilstein-journals.orguwa.edu.au For example, the synthesis of various fatty acid conjugates of antisense oligonucleotides for SAR studies involved preparing activated esters (like PFP esters) of the fatty acids and coupling them to an amino-linker on the oligonucleotide. oup.com Similarly, novel catecholic antioxidant analogues were synthesized by selectively acylating a side-chain alcohol, demonstrating the chemoselective strategies required in analogue synthesis for SAR. acs.org The data gathered from testing these analogues helps to build a comprehensive picture of the structural features required for optimal activity. nih.govnih.gov
Application in Metabolic Tracing
Once synthesized, labeled this compound can be administered to biological systems (in vivo, ex vivo, or in vitro) to study lipid metabolism. The ester is typically hydrolyzed by cellular esterases to release ethanol and labeled cis-5-octenoic acid. The labeled fatty acid then enters metabolic pathways.
Research has demonstrated the use of labeled octanoate (B1194180) (the acid form) to investigate fundamental metabolic processes. For example, [1-¹³C]octanoate has been used to trace the flow of carbon into the mitochondrial acetyl-CoA pool, providing insights into the citric acid cycle and fuel source contributions in cardiac muscle. pearson.com Other studies have used stable isotope tracing to show that carbon from octanoate can be incorporated into acetyl groups used for histone modifications, directly linking lipid metabolism to epigenetic regulation.
The use of these labeled compounds, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the precise tracking and quantification of metabolic flux, revealing the dynamic nature of biochemical networks.
| Labeling Strategy | Labeled Reagent/Precursor | Resulting Labeled Compound | Application in Metabolic Tracing |
| Esterification | [²H₆]-Ethanol | Ethyl-d₅-cis-5-octenoate | Tracing the ethyl moiety or as a heavy internal standard. |
| Esterification | ¹³C-Labeled Ethanol | ¹³C-Ethyl cis-5-octenoate | Tracing the contribution of the ethyl group to metabolic pools. |
| Carbonation | [¹³C]O₂ or [¹⁴C]O₂ | Ethyl [1-¹³C]-cis-5-octenoate or Ethyl [1-¹⁴C]-cis-5-octenoate | Tracing the fatty acid backbone through β-oxidation, its contribution to the acetyl-CoA pool, and its role in biosynthesis and histone acetylation. pearson.com |
Biological and Ecological Functions
Arthropod Chemoreception and Olfactory Signaling
The perception of chemical cues is fundamental to arthropod survival, guiding behaviors such as foraging, mating, and oviposition. This process begins with the detection of volatile compounds by specialized olfactory sensory neurons.
Electrophysiological Responses (e.g., Electroantennography (EAG) profiles)
Electroantennography (EAG) is a technique used to measure the average electrical response of an insect's antenna to a specific volatile compound. This provides insight into which chemicals an insect can detect. However, a review of available scientific studies reveals no specific EAG data or profiles for ethyl cis-5-octenoate. Such studies would be necessary to determine if the antennae of any arthropod species are sensitive to this compound.
Neuronal Encoding and Processing of Olfactory Stimuli
Following detection by antennal sensilla, olfactory information is transmitted as electrical signals to the antennal lobe of the insect brain for processing. Different odorants elicit unique patterns of neural activity, which the insect brain interprets to inform its behavior. There is currently no published research detailing the specific neuronal encoding and processing pathways for olfactory stimuli related to this compound in any arthropod species.
Behavioral Bioassays for Attraction and Repellency (e.g., olfactometer, cage experiments)
Behavioral bioassays, such as olfactometer and cage experiments, are critical for determining the behavioral response of an arthropod to a chemical cue—whether it is attracted, repelled, or unaffected. Despite the common use of these methods in chemical ecology, there are no specific published findings from olfactometer or cage experiments that demonstrate either attraction or repellency of any arthropod species to this compound.
Role as Semiochemicals in Interspecific Communication
Semiochemicals are chemicals that mediate interactions between organisms. They are broadly categorized, and their functions are highly specific to the context of the interaction.
Aggregation and Sex Pheromone Components in Insect Pests
Pheromones are a class of semiochemicals used for communication within a species. Aggregation pheromones attract both sexes, often to a food source or for defense, while sex pheromones are crucial for mate location. Extensive research has been dedicated to identifying the pheromone components of numerous insect pests. However, a thorough review of the literature indicates that this compound has not been identified as a component of the aggregation or sex pheromones of any known insect pest.
Host Plant Location and Oviposition Stimulants for Herbivores
Many herbivorous insects rely on volatile organic compounds emitted by plants to locate suitable hosts for feeding and egg-laying. Certain compounds can act as powerful stimulants for oviposition. While esters are a common class of plant volatiles, there is no specific research identifying this compound as a key volatile involved in host plant location or as an oviposition stimulant for any herbivorous arthropod.
Mediation of Parasitoid and Predator Attraction or Repellency
Current scientific literature does not provide specific research findings on the role of this compound in mediating the attraction or repellency of parasitoids and predators. While volatile organic compounds (VOCs) released by plants upon herbivory are known to play a crucial role in attracting natural enemies of herbivores, the specific contribution of this compound to this ecological signaling cascade has not been documented.
Contribution to Organoleptic Properties in Natural and Fermented Products
This compound and its related esters are notable for their contribution to the aroma and flavor profiles of a variety of fruits and beverages.
Correlation with Specific Aroma Attributes (e.g., fruity, sweet, tropical notes)
While direct sensory analysis data for this compound is limited, information on closely related compounds provides insight into its likely aroma profile. Esters with similar chemical structures are well-known for their characteristic fruity and sweet notes. For instance, mthis compound, also referred to as cis-5-octenoate, is described as having an exotic scent with sweet and subtle woody notes and is naturally found in mango and pineapple. fragranceconservatory.com Another similar compound, ethyl (Z)-4-octenoate, is noted for imparting a natural, sweet, tropical, and fruity character, with a specific emphasis on fresh, ripe pineapple notes, and is also useful in apple, pear, and prune flavors.
Table 1: Aroma Profile of Esters Related to this compound
| Compound Name | Aroma Descriptors | Natural Occurrence (Examples) |
| Mthis compound | Sweet, juicy tropical fruit, aromatic, slightly woody, creamy coconut | Mango, Guava, Durian, Grapefruit, Melon, Apple, Banana, Pineapple |
| Ethyl (Z)-4-octenoate | Fresh, juicy, pineapple, slight citrus | Pineapple, Apple, Pear, Prune |
This table presents data for compounds structurally similar to this compound to infer its potential aroma characteristics.
Impact on the Overall Sensory Profile of Food and Beverages
In fruit juices, esters are among the most dominant chemical groups of volatile organic compounds, shaping the characteristic aroma of the fruit. mdpi.com For instance, ethyl octanoate (B1194180) contributes to the sweet and fruity odors in pears. mdpi.com The interplay of various esters and other volatile compounds creates the complex and distinctive aroma profile of the final product. While direct studies on the impact of this compound are not available, its structural similarity to other impactful esters suggests it likely plays a role in the fruity and sweet dimensions of the sensory profiles of products in which it is present.
Advanced Analytical Methodologies in Research
Sample Preparation and Volatile Compound Extraction Techniques
Effective sample preparation is a critical first step that isolates and concentrates volatile analytes from the sample matrix, minimizing interference and enhancing detection. mdpi.com The choice of extraction technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling
Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds (VOCs). chromatographyonline.comscispace.com It integrates sampling, extraction, and concentration into a single step. mdpi.com The method is based on the equilibrium partitioning of analytes between the sample matrix, the headspace (gas phase) above the sample, and a stationary phase coated onto a fused-silica fiber. mdpi.comuliege.be After a predetermined extraction time, the fiber containing the adsorbed analytes is transferred to the injector of a gas chromatograph for thermal desorption and analysis. mdpi.com
The efficiency of HS-SPME is influenced by several parameters, including the type of fiber coating, extraction time and temperature, sample volume, and the addition of salt (salting out effect). mdpi.comuitm.edu.my Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS), divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), and carboxen/polydimethylsiloxane (CAR/PDMS), offer varying selectivities for different classes of compounds. scispace.com For instance, the DVB/CAR/PDMS fiber is often effective for a broad range of volatile compounds, including esters. mdpi.com Optimization of these parameters is essential to achieve high sensitivity and reproducibility. mdpi.com HS-SPME is valued for its simplicity, speed, and automation capabilities, making it a powerful tool for profiling volatile esters in various matrices. uliege.benih.gov
Table 1: Example of HS-SPME Optimization Parameters for Volatile Ester Analysis This table is illustrative, based on typical parameters found in research for similar compounds.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
|---|---|---|---|---|
| SPME Fiber | 65 µm PDMS/DVB | 75 µm CAR/PDMS | 50/30 µm DVB/CAR/PDMS | Different fiber coatings offer varying polarities and pore sizes to selectively adsorb a wide range of analytes. scispace.com |
| Extraction Temperature | 30 °C | 45 °C | 50 °C | Affects the vapor pressure of analytes; higher temperatures increase volatility but can also degrade thermally labile compounds. mdpi.comuitm.edu.my |
| Extraction Time | 15 min | 30 min | 50 min | Determines the extent of analyte partitioning onto the fiber; equilibrium time varies by compound. mdpi.comscispace.com |
| Salt Addition (NaCl) | None | 1 g | 4 g | Increases the ionic strength of aqueous samples, reducing the solubility of organic analytes and promoting their release into the headspace. uitm.edu.mynih.gov |
Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For the extraction of esters like Ethyl cis-5-octenoate from liquid samples, solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) are commonly used. nih.govresearchgate.net The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two layers. mdpi.com While effective, LLE can be time-consuming, requires large volumes of potentially hazardous organic solvents, and can be prone to emulsion formation. nih.gov
Solid Phase Extraction (SPE) is an alternative that overcomes many of the disadvantages of LLE. nih.govnih.gov SPE is a chromatographic technique used for sample clean-up and concentration prior to analysis. nih.gov It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov Analytes of interest are retained on the sorbent while the matrix and impurities pass through. The retained analytes are then eluted with a small volume of an appropriate solvent. nih.gov Sorbents can be silica-based (e.g., C18) or polymer-based, chosen based on the polarity of the target analyte. nih.govmdpi.com SPE is more efficient, uses significantly less solvent, and is more easily automated than LLE. nih.gov
Table 2: Comparison of LLE and SPE for Volatile Compound Extraction
| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids. nih.gov | Partitioning between a liquid mobile phase and a solid stationary phase. nih.gov |
| Solvent Consumption | High. nih.gov | Low. nih.gov |
| Selectivity | Limited, based on solvent polarity. | High, due to a wide variety of available sorbents. mdpi.com |
| Automation Potential | Difficult. | Easily automated. nih.gov |
| Common Issues | Emulsion formation, incomplete phase separation. nih.gov | Sorbent-analyte irreversible adsorption, column clogging. |
| Typical Application | Extraction from liquid and viscous matrices. rsc.org | Sample clean-up, trace concentration, fractionation. nih.govnih.gov |
Advanced Microextraction and Distillation Methods
In recent years, several miniaturized extraction techniques have been developed to reduce solvent use and analysis time further. These are often referred to as microextraction techniques. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into an aqueous sample. researchgate.netresearchgate.net This creates fine droplets, maximizing the surface area for rapid analyte transfer. The extraction solvent is then collected by centrifugation for analysis. researchgate.net
Stir-Bar Sorptive Extraction (SBSE): In SBSE, a magnetic stir bar coated with a thick layer of PDMS is used to extract analytes from a liquid sample. nih.gov It offers a higher extraction phase volume compared to SPME, resulting in greater enrichment of analytes.
Single-Drop Microextraction (SDME): This technique uses a single microdrop of an organic solvent suspended from the tip of a microsyringe needle, either immersed in the sample or in its headspace, to extract analytes. nih.govresearchgate.net
Traditional methods like steam distillation are also used, particularly for isolating volatile oils from plant materials. nih.govnih.gov This process involves bubbling steam through the sample material, which vaporizes the volatile compounds. The vapor is then condensed and collected, with the immiscible oils separating from the water. nih.gov
Chromatographic and Spectrometric Characterization
Following extraction and concentration, advanced analytical instruments are used to separate, identify, and quantify the individual volatile compounds in the extract.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile compounds like this compound. sepscience.comsepscience.com It combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.
In GC, the volatile extract is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. dergipark.org.tr The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase, with different compounds eluting from the column at characteristic times (retention times). scispace.com
As compounds exit the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with electrons, causing them to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. researchgate.net This spectrum serves as a "chemical fingerprint," allowing for unambiguous identification by comparing it to spectral libraries. For quantitative analysis, the area of the chromatographic peak is measured and compared to that of a known standard. mdpi.com
Table 3: Typical GC-MS Parameters for Volatile Ester Analysis This table presents a generalized set of parameters based on common applications.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | DB-5MS (30 m x 0.25 mm ID x 0.25 µm) | A common, non-polar column suitable for separating a wide range of volatile and semi-volatile compounds. cabidigitallibrary.org |
| Carrier Gas | Helium at 1 mL/min | Inert gas to carry the sample through the column. mdpi.com |
| Oven Program | Initial 40°C, ramp to 250°C | A temperature gradient is used to elute compounds with a wide range of boiling points. scispace.com |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. cabidigitallibrary.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. dergipark.org.tr |
| Mass Scan Range | 50-500 amu | Covers the expected mass range for the target analytes and their fragments. dergipark.org.tr |
Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Identification
While GC-MS can identify and quantify the chemical compounds present in a sample, it does not provide information about their odor. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by coupling a GC with human sensory perception. cetjournal.it
In a GC-O system, the effluent from the GC column is split, with one portion directed to a standard detector (like MS or FID) and the other to an olfactometry port. cabidigitallibrary.org A trained sensory panelist or analyst sniffs the effluent from the port and records the time, duration, and description of any detected odors. cetjournal.it By correlating the timing of an odor event with the chromatographic peak from the detector, it is possible to identify which specific compounds are responsible for the sample's characteristic aroma. cabidigitallibrary.org This technique is invaluable for identifying key aroma-active compounds, which may be present at concentrations too low to be major peaks in a chromatogram but have very low odor thresholds. cabidigitallibrary.orgnih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Related Non-Volatile Metabolites
While this compound is a volatile ester, understanding its biochemical context often requires the analysis of related non-volatile metabolites, such as precursor fatty acids, phenolic compounds, and other polar molecules present in the matrix. High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), are indispensable tools for this purpose. gba-group.comnih.gov These techniques excel at separating and identifying non-volatile organic compounds from complex mixtures, which is crucial for chemical characterization and metabolic profiling. gba-group.comnih.gov
UHPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which operate at higher pressures than traditional HPLC. This results in significantly improved resolution, higher sensitivity, and faster analysis times. nih.gov When coupled with a mass spectrometer, particularly high-resolution mass spectrometry (HRMS) detectors like Time-of-Flight (TOF) or Orbitrap, UHPLC-MS provides highly accurate mass measurements. researchgate.netimrpress.com This capability allows for the tentative identification of unknown compounds by determining their elemental composition and interpreting their fragmentation patterns. researchgate.netunizar.es
Chemometric and Multivariate Data Analysis
Chemometrics and multivariate data analysis are essential for interpreting the large and complex datasets generated from modern analytical techniques that profile chemical compositions, including those containing this compound. These statistical methods allow researchers to extract meaningful information, identify patterns, and understand the relationships between chemical variables and sample characteristics. nih.gov
Principal Component Analysis (PCA) and Discriminant Analysis for Profile Differentiation
Principal Component Analysis (PCA) is an exploratory, unsupervised pattern recognition technique widely used to reduce the dimensionality of multivariate data while retaining most of the original variance. nih.gov In the context of chemical analysis, PCA can be applied to a dataset comprising the concentrations of multiple volatile compounds (including various esters like ethyl octanoate) across different samples. researchgate.net The analysis transforms the original variables into a smaller set of uncorrelated variables known as principal components (PCs). By plotting the samples on a "similarity map" defined by the first two or three PCs, it is possible to visualize groupings, trends, or outliers. researchgate.netresearchgate.net The corresponding loading plots reveal how individual compounds contribute to the separation observed in the score plots, identifying the key chemical markers responsible for differentiating the samples. nih.govresearchgate.net
Discriminant Analysis (DA), such as Linear Discriminant Analysis (LDA), is a supervised pattern recognition method used to classify samples into predefined groups. Unlike PCA, DA maximizes the separation between groups. In studies of beverages like wine, this technique has been used to classify samples based on grape variety or geographical origin using their volatile profiles. up.pt For instance, stepwise LDA can identify the specific volatile compounds that are most effective in discriminating between different wine types, achieving high prediction abilities for classification. up.pt
Below is a table representing typical data output from a PCA study aimed at differentiating fruit spirit samples based on their volatile compound profiles.
| Principal Component | Eigenvalue | % of Variance Explained | Cumulative % of Variance | Key Contributing Compounds (Loadings) |
| PC1 | 6.8 | 45.3% | 45.3% | Ethyl hexanoate (B1226103), Ethyl octanoate (B1194180), 2-phenylethanol |
| PC2 | 3.1 | 20.7% | 66.0% | Isoamyl alcohol, Ethyl acetate, Methanol |
| PC3 | 1.5 | 10.0% | 76.0% | Furfural, Benzaldehyde, Acetaldehyde (B116499) |
Correlation Analyses between Chemical Profiles and Biological/Sensory Data
In practice, the concentrations of volatile compounds measured by instrumental analysis (e.g., GC-MS) are correlated with sensory attributes evaluated by a trained panel (e.g., fruity, floral, sweet). The results can identify which specific chemicals are responsible for key aromatic notes. For example, in studies of wine and other fermented beverages, esters like ethyl hexanoate and ethyl octanoate are frequently found to be positively correlated with "fruity" and "apple" aromas. researchgate.netnih.govmdpi.com These analyses often use techniques like Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) to link the chemical data (X-variables) to the sensory data (Y-variables), identifying compounds with high variable importance in projection (VIP) values as significant contributors to the aroma profile. researchgate.net
The table below illustrates hypothetical correlation coefficients (r) between selected volatile compounds and sensory descriptors in a beverage study.
| Volatile Compound | Fruity Aroma | Floral Aroma | Sweet Taste | Chemical Note |
| Ethyl hexanoate | 0.85 | 0.42 | 0.65 | -0.15 |
| Ethyl octanoate | 0.78 | 0.55 | 0.59 | -0.21 |
| Linalool | 0.31 | 0.91 | 0.48 | -0.33 |
| Isoamyl alcohol | 0.25 | 0.11 | 0.15 | 0.75 |
| Acetic acid | -0.68 | -0.51 | -0.45 | 0.88 |
This type of analysis provides crucial insights that can guide process optimization to enhance desirable sensory characteristics in food and beverage production. nih.gov
Future Research Trajectories and Translational Implications
Elucidation of Novel Biosynthetic Pathways and Uncharacterized Enzymes
A significant frontier in the study of Ethyl cis-5-octenoate lies in understanding its natural origins. Future research will likely focus on identifying and characterizing the biosynthetic pathways responsible for its production in organisms. This involves the discovery of novel enzymes and the elucidation of their catalytic mechanisms.
One promising area of investigation is the exploration of acyl-CoA:ethanol (B145695) O-acyltransferases (AEATases). In yeast, for instance, the enzyme Eht1 has been identified as an octanoyl-CoA:ethanol acyltransferase responsible for the synthesis of ethyl octanoate (B1194180), the saturated analog of this compound. nih.gov Future studies could investigate whether homologous enzymes or entirely new enzyme families are capable of utilizing an unsaturated acyl-CoA substrate, such as cis-5-octenoyl-CoA, to produce this compound. The identification of such enzymes would not only provide fundamental insights into cellular metabolism but also furnish valuable biocatalysts for industrial applications.
Another avenue of research could be the study of ethylene-forming enzymes (Efes) and their potential for modification. mdpi.com While these enzymes are primarily known for producing ethylene (B1197577) from α-ketoglutarate, their catalytic mechanism involving an iron-dependent oxidation could potentially be engineered to introduce double bonds into fatty acid precursors, thereby creating a pathway for the synthesis of unsaturated esters.
Table 1: Potential Enzyme Classes for Investigation in this compound Biosynthesis
| Enzyme Class | Known Function | Potential Role in this compound Biosynthesis |
| Acyl-CoA:ethanol O-acyltransferases (AEATases) | Synthesis of saturated fatty acid ethyl esters (e.g., ethyl octanoate) | Potential to utilize unsaturated acyl-CoA precursors to form this compound. |
| Desaturases | Introduction of double bonds into fatty acids | Creation of the cis-5 double bond in the octenoyl precursor. |
| Esterases/Lipases | Ester synthesis and hydrolysis | Potential for catalyzing the esterification of cis-5-octenoic acid with ethanol. |
| Engineered Ethylene-Forming Enzymes | Ethylene production | Potential for modification to introduce unsaturation in fatty acid precursors. |
In-Depth Understanding of Chemoreceptor-Ligand Interactions for this compound in Target Organisms
The volatile nature of this compound suggests a role as a semiochemical, a signaling molecule used in communication between organisms. A critical area of future research will be to unravel the specifics of how this compound is detected and processed by the olfactory systems of target organisms, particularly insects.
This research will involve the identification and characterization of specific odorant receptors (ORs) that bind to this compound. While the ORs for this specific ester have not yet been identified, studies on related compounds in insects like Drosophila melanogaster have shown that esters with five to eight carbon atoms are common ligands for a variety of ORs. nih.gov Future investigations could employ techniques such as single-sensillum recording and heterologous expression of ORs in systems like Xenopus oocytes to screen for receptors that respond to this compound.
Understanding the chemoreceptor-ligand interaction at a molecular level will provide insights into the structural features of the ester that are crucial for binding and receptor activation. This knowledge is fundamental for predicting the ecological role of this compound and for designing synthetic analogs with enhanced or modified activity for specific applications.
Development of Sustainable Biologically Inspired Synthesis Routes
The increasing demand for specialty chemicals to be produced through environmentally friendly methods makes the development of sustainable synthesis routes for this compound a key research priority. "Green chemistry" principles, which focus on minimizing waste and energy consumption, will guide these efforts. nih.govscispace.com
Biocatalysis, using whole cells or isolated enzymes, presents a promising approach. Lipases, for example, are known to catalyze esterification reactions under mild conditions and are already used in the synthesis of various flavor esters. researchgate.net Future research could focus on identifying or engineering lipases with high selectivity and efficiency for the esterification of cis-5-octenoic acid with bio-based ethanol. This would offer a sustainable alternative to traditional chemical synthesis methods that often rely on harsh catalysts and high temperatures. patsnap.com
Furthermore, the production of this compound from renewable feedstocks is a critical aspect of sustainability. chemistryforsustainability.org Research into metabolic engineering of microorganisms could enable the production of both the cis-5-octenoic acid precursor and ethanol from simple sugars, creating a fully integrated and renewable production platform.
Innovations in Semiochemical-Based Pest Management Strategies
The potential of this compound as a semiochemical opens up exciting possibilities for its use in innovative and eco-friendly pest management strategies. researchgate.netslu.seplantprotection.pl These strategies aim to manipulate the behavior of insect pests, offering an alternative to broad-spectrum insecticides. dntb.gov.ua
Future research will likely explore the role of this compound as an attractant, repellent, or synergist in various pest species. For example, ethyl octanoate has been shown to be attractive to certain agricultural pests. researchgate.net Field trials and laboratory bioassays will be necessary to determine the behavioral responses of key pest insects to this compound.
Once its role is established, this compound could be incorporated into various pest management tools:
Monitoring and Mass Trapping: As a lure in traps to monitor pest populations or to capture large numbers of individuals to reduce their population density.
Attract-and-Kill: Combined with a killing agent in a targeted manner, reducing the amount of insecticide needed.
Push-Pull Strategies: Used as an attractant ("pull") in combination with a repellent ("push") to steer pests away from crops and towards traps. plantprotection.pl
Applications in Enhancing Desirable Flavor Profiles in Fermented Products and Natural Extracts
The flavor and aroma of many fermented foods and beverages are largely determined by the profile of volatile organic compounds, including esters. mdpi.com Ethyl esters, such as ethyl octanoate, are known to contribute fruity and floral notes to products like wine and fermented milk. nih.govmdpi.com
Future research is poised to investigate the potential of this compound as a desirable flavor compound. Its unsaturated nature may impart unique and complex aroma characteristics. Studies could focus on:
Identifying its presence and concentration in a variety of fermented products.
Correlating its presence with specific sensory attributes through sensory panel evaluations.
Modulating its production during fermentation by selecting specific microbial strains or by controlling fermentation conditions.
The addition of purified this compound to natural extracts could also be explored as a method for enhancing or modifying their flavor profiles, creating novel food and beverage products.
Table 2: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | Ethyl cis-4-octenoate |
| Molecular Formula | C10H18O2 nist.govsinfoochem.com | C10H18O2 thegoodscentscompany.com |
| Molecular Weight | 170.25 g/mol nist.govsinfoochem.com | 170.25 g/mol thegoodscentscompany.com |
| Appearance | - | Colorless liquid (est.) thegoodscentscompany.com |
| Specific Gravity | - | 0.860 to 0.870 @ 25°C thegoodscentscompany.com |
| Refractive Index | - | 1.433 to 1.439 @ 20°C thegoodscentscompany.com |
| Boiling Point | - | 105°C @ 11 mmHg thegoodscentscompany.com |
| Flavor Profile | - | Fresh, juicy, pineapple thegoodscentscompany.com |
Table 3: Spectroscopic and Identification Data for Saturated and Unsaturated Ethyl Octenoate Analogs
| Data Type | Ethyl octanoate | Ethyl (Z)-4-octenoate | Ethyl (Z)-5-octenoate |
| CAS Number | 106-32-1 thegoodscentscompany.com | 34495-71-1 thegoodscentscompany.com | 72820-74-7 chemicalbook.com |
| IUPAC Name | ethyl octanoate nih.gov | ethyl (4Z)-oct-4-enoate foodb.ca | (Z)-Ethyl oct-5-enoate nist.gov |
| InChIKey | YYZUSRORWSJGET-UHFFFAOYSA-N nih.gov | WRUZCQAJIHSQPL-VOTSOKGWSA-N foodb.ca | CTLQABFCRGVNEH-WAYWQWQTSA-N nist.gov |
| 1H NMR Shifts (CDCl3, ppm) | 0.88, 1.25, 2.20, 4.08 nih.gov | - | - |
| Mass Spectrometry (m/z) | 173.0 (M+H)+ nih.gov | - | - |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Ethyl cis-5-octenoate, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : Ethyl cis-5-octenoate synthesis typically involves esterification or isomerization reactions. To ensure stereochemical purity, researchers should:
- Use chiral catalysts (e.g., organocatalysts or metal complexes) to control cis configuration .
- Monitor reaction kinetics via gas chromatography (GC) or nuclear magnetic resonance (NMR) to track isomer ratios .
- Optimize solvent polarity and temperature to minimize undesired byproducts. For example, low-temperature conditions may favor kinetic over thermodynamic control .
- Data Analysis : Compare NMR chemical shifts (δ) of protons adjacent to the double bond (e.g., δ 5.2–5.4 ppm for cis vs. trans configurations) to quantify purity .
Q. How can researchers characterize the thermal stability of Ethyl cis-5-octenoate under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition thresholds .
- Design experiments with controlled variables (temperature, light exposure, humidity) and replicate trials to assess degradation kinetics. For example, store samples at 40°C/75% relative humidity for 6 months, sampling monthly .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of Ethyl cis-5-octenoate in Diels-Alder reactions, and how can computational modeling validate experimental outcomes?
- Methodological Answer :
- Use density functional theory (DFT) to model transition states and predict regioselectivity. Compare computational results with experimental yields from cycloaddition reactions .
- Employ frontier molecular orbital (FMO) analysis to identify electron-deficient dienophiles that enhance reaction efficiency .
- Data Integration : Combine experimental kinetic data (e.g., rate constants) with computed activation energies to refine theoretical models. Discrepancies may indicate overlooked solvent effects or non-adiabatic pathways .
Q. How can conflicting spectroscopic data for Ethyl cis-5-octenoate (e.g., NMR vs. IR) be resolved to confirm structural assignments?
- Methodological Answer :
- Perform 2D NMR techniques (COSY, HSQC) to resolve overlapping signals and assign coupling constants (J values) for double-bond geometry .
- Cross-validate IR carbonyl stretching frequencies (e.g., 1740–1720 cm⁻¹ for esters) with computational vibrational spectra from software like Gaussian .
Experimental Design & Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in Ethyl cis-5-octenoate toxicity studies?
- Methodological Answer :
- Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA to compare toxicity across cell lines or organisms .
- Validate assays with positive/negative controls (e.g., known esterase inhibitors) to confirm specificity .
Q. How should researchers design a systematic review to evaluate Ethyl cis-5-octenoate’s role in flavor chemistry literature?
- Methodological Answer :
- Define inclusion criteria (e.g., studies reporting odor thresholds, synthesis methods) and exclusion criteria (e.g., non-peer-reviewed sources) .
- Use databases like SciFinder and PubMed with search terms: ("Ethyl cis-5-octenoate" AND ("synthesis" OR "odor profile" OR "stability")) .
- Synthesis of Evidence : Create a PRISMA flow diagram to document study selection and assess bias via Cochrane Risk of Bias Tool for in-vivo studies .
Data Presentation & Reproducibility
Q. What guidelines should be followed when reporting synthetic yields and spectroscopic data for Ethyl cis-5-octenoate in publications?
- Methodological Answer :
- Adhere to journal-specific standards (e.g., Beilstein Journal of Organic Chemistry): Report yields as mean ± standard deviation (n ≥ 3) and include NMR/IR spectra in supplementary materials .
- For new compounds, provide elemental analysis (C, H, O) and high-resolution mass spectrometry (HRMS) data .
- Reproducibility : Publish detailed experimental protocols on platforms like protocols.io , specifying equipment models (e.g., Bruker 400 MHz NMR) and reagent grades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
